

OICR-9429 Versus Clinical Candidates: A Comparative Guide to MLL Complex Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

The Mixed Lineage Leukemia (MLL) complex, a critical regulator of histone H3 lysine 4 (H3K4) methylation, is a key therapeutic target in various cancers, particularly acute myeloid leukemia (AML). This guide provides a comprehensive comparison of the preclinical tool compound OICR-9429 with clinical candidates and other notable inhibitors targeting the MLL complex. The information presented is collated from publicly available experimental data to facilitate informed decisions in research and drug development.

Mechanism of Action: Targeting the MLL Complex

The MLL complex is a multi-protein assembly responsible for mono-, di-, and tri-methylation of H3K4, epigenetic marks crucial for transcriptional activation. A key interaction within this complex is between the core subunit WD Repeat Domain 5 (WDR5) and the MLL1 protein. This interaction is essential for the catalytic activity of the MLL1 methyltransferase.

OICR-9429 and other WDR5-targeting inhibitors act by disrupting the WDR5-MLL interaction. OICR-9429 binds to the "WIN" (WDR5-interacting) motif-binding pocket on WDR5, the same site that recognizes a specific arginine-containing sequence on MLL1.[1] By occupying this pocket, OICR-9429 competitively inhibits the binding of MLL1 to WDR5, leading to the disassembly of the MLL complex and subsequent downregulation of H3K4 methylation and target gene expression.

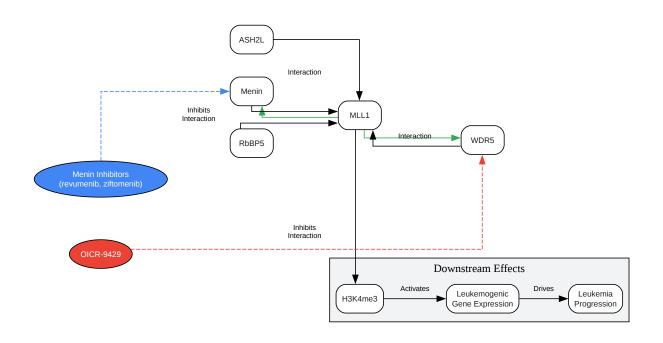


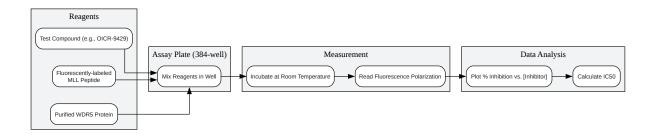




In contrast, a significant class of clinical candidates, including revumenib (SNDX-5613) and ziftomenib (KO-539), are menin-MLL inhibitors. These molecules disrupt the interaction between menin, another critical component of the MLL complex, and the MLL1 protein (or its oncogenic fusion proteins).[2][3] This interaction is also essential for the proper localization and function of the MLL complex at its target genes. By inhibiting the menin-MLL interaction, these drugs similarly lead to the suppression of the MLL-driven leukemogenic program.







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